Product packaging for 2-(Cyanomethyl)benzene-1-sulfonamide(Cat. No.:CAS No. 27350-01-2)

2-(Cyanomethyl)benzene-1-sulfonamide

Cat. No.: B1628681
CAS No.: 27350-01-2
M. Wt: 196.23 g/mol
InChI Key: QEVWMXVHIOULGX-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)benzene-1-sulfonamide (CAS 27350-01-2) is a high-purity chemical compound supplied with a guaranteed purity of ≥98% . This specialty chemical serves as a valuable building block in medicinal chemistry and drug discovery research, particularly in the synthesis of novel molecules with potential therapeutic applications. Sulfonamides are a well-established class of compounds known for their antibacterial properties, functioning as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) in the folic acid biosynthesis pathway . Beyond their classic antimicrobial role, sulfonamide derivatives are extensively investigated for their potential in other areas, including as inhibitors of carbonic anhydrase isoforms like hCA IX, a target for anticancer agents active against hypoxic tumors . Furthermore, recent research explores the incorporation of sulfonamide motifs into heterocyclic compounds, such as 2-aminothiazole sulfonamide hybrids, for developing new antioxidants . Researchers utilize this compound as a key synthetic intermediate to introduce the benzenesulfonamide pharmacophore into more complex structures. It is critical to note that this product is provided For Research and Further Manufacturing Use Only, not for direct human use or diagnostic procedures . This compound is classified as a dangerous good (UN 3439, Class 6.1) and requires safe handling; refer to the Safety Data Sheet for comprehensive hazard and handling information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2S B1628681 2-(Cyanomethyl)benzene-1-sulfonamide CAS No. 27350-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyanomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O2S/c9-6-5-7-3-1-2-4-8(7)13(10,11)12/h1-4H,5H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWMXVHIOULGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614811
Record name 2-(Cyanomethyl)benzene-1-sulfonamide
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Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27350-01-2
Record name 2-(Cyanomethyl)benzenesulfonamide
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Record name 2-(Cyanomethyl)benzene-1-sulfonamide
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Record name 2-(cyanomethyl)benzene-1-sulfonamide
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Ii. Advanced Synthetic Methodologies for 2 Cyanomethyl Benzene 1 Sulfonamide and Its Analogues

Strategic Approaches to Sulfonamide Moiety Construction

The formation of the S-N bond in the sulfonamide group is a fundamental transformation in organic synthesis. Numerous strategies have been developed, each with distinct advantages and limitations, to construct this key functional group.

The most conventional and widely practiced method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. nih.govrsc.org This nucleophilic substitution reaction is typically robust and high-yielding. For the synthesis of the parent compound, 2-(cyanomethyl)benzene-1-sulfonamide, the corresponding precursor, 2-(cyanomethyl)benzene-1-sulfonyl chloride, is reacted with ammonia.

The primary challenge in this approach often lies not in the amidation step itself, but in the synthesis of the requisite sulfonyl chloride. nih.gov Aryl sulfonyl chlorides are traditionally prepared through methods such as the electrophilic aromatic substitution of arenes with chlorosulfonic acid. rsc.org However, this method can be harsh and may lead to issues with regioselectivity for substituted arenes. rsc.orgresearchgate.net The availability of 2-(cyanomethyl)benzene-1-sulfonyl chloride as a starting material simplifies this process considerably. smolecule.com The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

PrecursorReagentProductGeneral ConditionsReference
2-(Cyanomethyl)benzene-1-sulfonyl chlorideAmmonia (NH₃)This compoundAprotic solvent, often with a base (e.g., pyridine, triethylamine) nih.govekb.eg
Aryl Sulfonyl ChloridePrimary/Secondary AmineN-Substituted Aryl SulfonamideAprotic solvent, base ekb.eg

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Alternative precursors such as thiols and sulfonic acids provide versatile entry points to sulfonamides, often under milder conditions or via one-pot procedures.

The oxidative chlorination of thiols is an effective method for generating sulfonyl chlorides in situ, which can then be reacted with an amine without isolation. rsc.orgorganic-chemistry.org This transformation can be achieved using various reagent systems. For instance, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been reported as a highly reactive system for the direct conversion of aromatic and aliphatic thiols to their corresponding sulfonyl chlorides, which readily form sulfonamides upon addition of an amine. organic-chemistry.org Another approach utilizes N-chlorosuccinimide (NCS) for the oxidation, allowing for a convenient one-pot synthesis of sulfonamides from thiols. organic-chemistry.org

Sulfonic acids or their salts can also be directly converted to sulfonamides. While classical methods involve harsh chlorinating agents like phosphorus pentachloride, newer protocols employ milder reagents such as cyanuric chloride. organic-chemistry.orgucl.ac.uk Microwave-assisted synthesis from sulfonic acid salts has also been shown to be an efficient, high-yielding procedure with good functional group tolerance. organic-chemistry.org

PrecursorKey ReagentsIntermediateProductKey FeaturesReference
Aryl ThiolH₂O₂ / SOCl₂Aryl Sulfonyl ChlorideAryl SulfonamideFast, one-pot, high yield organic-chemistry.org
Aryl ThiolNCS / Tetrabutylammonium (B224687) chlorideAryl Sulfonyl ChlorideAryl SulfonamideMild, one-pot organic-chemistry.org
Aryl Sulfonic Acid SaltCyanuric Chloride / Triethylamine (B128534)Aryl Sulfonyl ChlorideAryl SulfonamideMild, neutral conditions organic-chemistry.org
Aryl Sulfonic Acid SaltAmine, Microwave Irradiation-Aryl SulfonamideDirect, high yield organic-chemistry.org

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Transition metal catalysis has revolutionized the synthesis of sulfonamides, enabling the formation of C-N bonds under mild conditions with broad substrate compatibility. These methods are particularly valuable for synthesizing N-aryl analogues, which are important in pharmaceutical research. thieme-connect.com

Copper-catalyzed N-arylation, a modern extension of the classic Ullmann reaction, is a cornerstone for synthesizing N-aryl sulfonamides. nie.edu.sg These methods typically involve the coupling of a sulfonamide with an aryl halide or arylboronic acid. Significant progress has been made in developing catalytic systems that operate under milder conditions, often avoiding the need for expensive or complex ligands. nie.edu.sgorganic-chemistry.org

Recent protocols describe the efficient N-arylation of sulfonamides with aryl bromides and chlorides using copper salts combined with simple ligands like oxalamides or even under ligand-free conditions. nie.edu.sgnih.gov An environmentally friendly approach involves the copper-catalyzed coupling of sulfonamides with arylboronic acids in water, which proceeds aerobically without any added ligands. organic-chemistry.org A novel strategy also employs copper catalysis for the decarboxylative halosulfonylation of aromatic carboxylic acids, creating sulfonyl chlorides in situ for subsequent amination in a one-pot process. acs.orgnih.gov

Palladium catalysts offer powerful and versatile platforms for sulfonamide synthesis. These methods are renowned for their exceptional functional group tolerance and mild reaction conditions. nih.govorganic-chemistry.org One strategy involves a palladium-catalyzed Suzuki-Miyaura coupling between boronic acids and sulfamoyl chlorides generated in situ. researchgate.net

Another prominent method is the coupling of primary sulfonamides with aryl nonaflates, which are readily accessible from phenols. organic-chemistry.org This reaction proceeds efficiently using a biaryl phosphine (B1218219) ligand. Furthermore, palladium-catalyzed sulfination of aryl iodides using a sulfur dioxide surrogate like DABSO, followed by an in-situ oxidative amination, provides a one-pot route to a diverse range of sulfonamides. organic-chemistry.org These advanced methods allow for the modular construction of complex sulfonamides from readily available starting materials. organic-chemistry.orgorganic-chemistry.org

Indium metal has emerged as a unique and effective catalyst for the sulfonylation of amines. organic-chemistry.orgelsevierpure.com This method involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a catalytic amount of indium powder. organic-chemistry.org A key advantage of this approach is that it proceeds efficiently under mild, base-free conditions, which enhances its functional group tolerance compared to traditional methods that require strong bases. organic-chemistry.orgresearchgate.net

The reaction works well for a wide range of substrates, including less nucleophilic and sterically hindered anilines. organic-chemistry.orgelsevierpure.com Optimal conditions often involve acetonitrile (B52724) as the solvent at room temperature, although elevated temperatures can be used for more challenging substrates. organic-chemistry.org An additional benefit is the potential for recycling the indium catalyst without a significant loss of activity, making the process more cost-effective and sustainable. organic-chemistry.org

Catalyst SystemCoupling PartnersProduct TypeKey FeaturesReference
Copper(I/II) Salts ± LigandSulfonamide + Aryl HalideN-Aryl SulfonamideModern Ullmann-type coupling, broad scope nie.edu.sgnih.gov
Copper(II) AcetateSulfonamide + Arylboronic AcidN-Aryl SulfonamideLigand-free, aerobic, in water organic-chemistry.org
Palladium(0)/BiarylphosphineSulfonamide + Aryl NonaflateN-Aryl SulfonamideHigh functional group tolerance organic-chemistry.org
Palladium(0)/DABSOAryl Iodide + AmineN-Aryl SulfonamideOne-pot, uses SO₂ surrogate organic-chemistry.org
Indium MetalSulfonyl Chloride + AmineN-Substituted SulfonamideMild, base-free, recyclable catalyst organic-chemistry.orgelsevierpure.com

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Electrochemical and Oxidative Coupling Strategies

Recent advancements have introduced electrochemical methods as an environmentally benign alternative for constructing sulfonamides, often avoiding harsh reagents and pre-functionalized starting materials. orgoreview.comjst.go.jp One innovative approach is the direct, metal-free electrochemical synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov This method relies on the anodic oxidation of the aromatic ring to generate a radical cation intermediate. This reactive species is then trapped by an amidosulfinate, formed in situ from the amine and SO₂, which uniquely serves as both the nucleophile and the supporting electrolyte. nih.gov A subsequent oxidation step yields the final sulfonamide product. nih.gov The use of specific electrode materials, like boron-doped diamond (BDD), is crucial for achieving high selectivity. nih.gov

Another powerful strategy is the electrochemical oxidative coupling of thiols and amines. orgoreview.comrsc.org This transformation is driven entirely by electricity, requires no sacrificial chemical oxidants, and can be completed rapidly. orgoreview.com The proposed mechanism involves the initial anodic oxidation of the thiol to a disulfide. Concurrently, the amine is oxidized to an aminium radical cation, which then reacts with the disulfide to form a sulfenamide (B3320178) intermediate. organic-chemistry.org Further oxidation of the sulfenamide and a subsequent sulfinamide intermediate ultimately produces the desired sulfonamide. organic-chemistry.org This method demonstrates broad functional group tolerance, even allowing for the functionalization of amino acids without racemization. orgoreview.com

Table 1: Comparison of Electrochemical Sulfonamide Synthesis Methods

Method Starting Materials Key Features Reagents/Conditions Ref.
Dehydrogenative C-H Activation Arene, SO₂, Amine Metal-free; no pre-functionalization required; convergent single step. Boron-Doped Diamond (BDD) anode, HFIP–MeCN solvent. nih.govnih.gov
Oxidative Coupling Thiol, Amine Catalyst-free; rapid (can be ~5 min); H₂ as benign byproduct. Carbon anode, Fe cathode, Me₄NBF₄, CH₃CN/HCl. orgoreview.comrsc.org

N-Alkylation and Functionalization of Sulfonamide Nitrogen

The sulfonamide nitrogen atom provides a critical handle for introducing structural diversity. Traditional N-alkylation often involves the use of strong bases and alkyl halides. However, modern methods offer milder and more versatile alternatives. The Mitsunobu reaction, for instance, allows for the N-alkylation of sulfonamides using primary and secondary alcohols in the presence of a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD). researchgate.netthieme-connect.com This reaction has been shown to be effective for various sulfonamides, including p-toluenesulfonamide (B41071) and N-Boc protected sulfonamides. researchgate.net

Transition metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions have emerged as highly atom-economical methods for N-alkylation. acs.org In this approach, a catalyst, such as a well-defined manganese(I) acs.org or ruthenium(II) acs.orgresearchgate.net pincer complex, temporarily oxidizes a primary alcohol to an aldehyde. The sulfonamide then condenses with the aldehyde to form an N-sulfonylimine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated product and regenerate the catalyst. This process requires only catalytic amounts of base and avoids the pre-generation of alkylating agents. acs.org

Furthermore, methods exist for the late-stage functionalization of primary sulfonamides by converting them into other functional groups. One such strategy involves the condensation of the primary sulfonamide with an aldehyde to form an N-sulfonylimine, which, in the presence of an N-heterocyclic carbene (NHC) catalyst, can be converted to a versatile sulfinate salt intermediate. chemrxiv.orgchemrxiv.orgresearchgate.net This sulfinate can then be trapped with various electrophiles, allowing the sulfonamide to act as a synthetic handle for introducing sulfones, sulfonic acids, or even other sulfonamides. chemrxiv.org

Methodologies for Incorporating the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is a key feature of the target molecule. Its introduction can be achieved either by forming the nitrile from a pre-existing functional group or by attaching the entire cyanomethyl unit.

One of the most fundamental and widely used methods for preparing nitriles is the dehydration of primary amides. rsc.orglibretexts.org This transformation is directly applicable to the synthesis of this compound from its corresponding precursor, 2-(2-amino-2-oxoethyl)benzene-1-sulfonamide (also known as 2-(carbamoyl)benzene-1-sulfonamide). The reaction is accomplished using a variety of powerful dehydrating agents. orgoreview.com

Classical reagents for this purpose include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.comchemistrysteps.comopenstax.org The mechanism generally involves the activation of the amide's carbonyl oxygen by the dehydrating agent, converting it into a good leaving group. chemistrysteps.comyoutube.com Subsequent elimination, often base-assisted, leads to the formation of the nitrile triple bond. openstax.org More modern and milder reagents have also been developed, such as XtalFluor-E ([Et₂NSF₂]BF₄), which can efficiently dehydrate primary amides at room temperature with only a slight excess of the reagent, offering high yields and broad substrate tolerance. organic-chemistry.org

Table 2: Selected Reagents for Dehydration of Primary Amides to Nitriles

Reagent Typical Conditions Mechanism Highlights Ref.
Thionyl Chloride (SOCl₂) Reflux or RT, often with base O-Sulfinylation, E2-like elimination. orgoreview.comopenstax.org
Phosphorus Oxychloride (POCl₃) Reflux or heat O-Phosphorylation, elimination. orgoreview.comchemistrysteps.com
Phosphorus Pentoxide (P₂O₅) Heat Forms polyphosphoric acid, O-phosphorylation. orgoreview.commasterorganicchemistry.com
XtalFluor-E Room Temperature, EtOAc Mild, rapid, high functional group tolerance. organic-chemistry.org

An alternative and direct route to the cyanomethyl group involves a nucleophilic substitution reaction (Sₙ2) on a precursor such as 2-(halomethyl)benzene-1-sulfonamide. The cyanide ion (CN⁻) acts as the nucleophile, displacing a halide (e.g., chloride or bromide) from the benzylic position. openstax.org While effective, this method requires the use of highly toxic cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN).

To mitigate toxicity concerns, alternative cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]) have been employed, often in conjunction with palladium catalysis for the cyanation of aryl halides. rsc.org For alkyl halides, phase-transfer catalysis (PTC) offers a significant process advantage. phasetransfer.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the cyanide anion from an aqueous phase to the organic phase containing the alkyl halide substrate. phasetransfer.comphasetransfer.com This technique enhances reaction rates, often allows for milder conditions, and can simplify workup procedures, making it a valuable tool for industrial applications. phasetransfer.com

The conversion of thioamides to nitriles represents another viable pathway for installing the nitrile functionality. jst.go.jp This method would start from a 2-(2-thioxo-2-aminoethyl)benzene-1-sulfonamide precursor, which can be prepared from the corresponding nitrile using reagents like sodium hydrogen sulfide (B99878). tandfonline.comscilit.com The subsequent dehydrosulfurization removes the sulfur atom to form the C≡N triple bond.

A variety of reagents can effect this transformation. A simple and mild method uses molecular iodine (I₂) in the presence of a base like triethylamine at room temperature. nih.govjst.go.jpdocumentsdelivered.com The reaction is efficient for a range of aryl, vinyl, and alkyl thioamides. nih.gov More recently, metal-free and oxidant-free methods have been developed, such as the aryne-promoted dehydrosulfurization of thioamides. organic-chemistry.orgacs.org In this process, the thioamide undergoes a nucleophilic addition to a benzyne (B1209423) intermediate, initiating a cascade that results in the formation of the nitrile and a diaryl sulfide byproduct. organic-chemistry.org

The presence of both a cyanomethyl group and a sulfonamide on an aromatic ring in an ortho relationship opens possibilities for intramolecular reactions. The α-hydrogen atoms of the cyanomethyl group are acidic and can be removed by a base to form a nitrile anion. lookchem.com This anion can participate in various condensation reactions. nih.gov

One classic reaction is the Thorpe-Ziegler condensation, where the nitrile anion attacks the cyano carbon of another molecule (or intramolecularly), leading to the formation of a β-iminonitrile. lookchem.com For a molecule like this compound, if the sulfonamide nitrogen were appropriately functionalized with a group containing another nitrile, an intramolecular cyclization could be envisioned to form a new ring system. Such base-promoted intramolecular condensations are powerful tools for constructing cyclic skeletons. nih.gov Additionally, the nitrile group itself is an electrophile and can react with nucleophiles, while the sulfonamide can be a precursor to nitrogen radicals, which can participate in intramolecular cyclizations onto the aromatic ring under photolytic conditions. researchgate.net

Convergent and Divergent Synthetic Pathways for this compound

The construction of complex molecules like this compound can be strategically planned using either convergent or divergent approaches. A convergent synthesis involves the independent preparation of key molecular fragments that are later joined, while a divergent synthesis begins with a common starting material that is progressively modified to yield a variety of target compounds.

Convergent Synthesis:

This key intermediate can be synthesized from 2-methylaniline (o-toluidine). The synthesis proceeds via a Sandmeyer-type reaction, where the aniline (B41778) is first diazotized and then reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride. The methyl group is then halogenated and subsequently converted to a nitrile. The final step is the reaction of the sulfonyl chloride with ammonia to furnish the target sulfonamide.

A primary advantage of this approach is that the two core components—the functionalized benzene (B151609) ring and the sulfonamide nitrogen—are brought together in the final steps.

Divergent Synthesis:

A divergent strategy allows for the creation of a library of analogues from a single, common intermediate. Starting with a readily available material like 2-chlorobenzenesulfonamide, various functional groups can be introduced at the ortho-position. For the synthesis of this compound, the chloro group can be subjected to a palladium-catalyzed cyanation reaction.

Alternatively, a more extensive divergent approach can begin from a precursor like 2-bromoaniline. This intermediate can be a branching point for creating a diverse set of analogues. One path could involve the protection of the amine, followed by functionalization of the bromo group, while another could first convert the aniline to a sulfonamide and then modify the ortho-position. This strategy is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where slight molecular modifications can lead to significant changes in biological activity. For instance, a range of aniline analogues can be synthesized through copper-catalyzed cross-coupling reactions of substituted phenyl bromides. nih.gov

Table 1: Comparison of Convergent and Divergent Synthetic Strategies

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of sulfonamides is a critical area of research, aiming to reduce the environmental impact of chemical manufacturing. tandfonline.com These principles can be effectively applied to the synthesis of this compound.

Use of Environmentally Benign Solvents:

A major focus of green sulfonamide synthesis is the replacement of hazardous organic solvents. Water is an ideal green solvent, and several methods have been developed for sulfonamide synthesis in aqueous media. researchgate.net One approach involves the reaction of sulfonyl chlorides with amines in water, using sodium carbonate as a base, which simplifies the process and avoids volatile organic compounds. sci-hub.se Another sustainable solvent alternative is Polyethylene Glycol (PEG-400), which is non-toxic, biocompatible, and recoverable. sci-hub.se

Solvent-Free and Catalytic Approaches:

Eliminating solvents entirely represents a significant step forward in green chemistry. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce reactions, offers a solvent-free route to sulfonamides. rsc.org This method can be used for the one-pot synthesis from disulfides, which are oxidized and chlorinated in a tandem reaction before amination. rsc.org

Catalysis is another cornerstone of green chemistry. The use of reusable catalysts, such as zinc oxide nanoparticles, can facilitate the chemo-selective synthesis of sulfonamides under solvent-free conditions. ekb.eg These catalytic methods not only reduce waste but also often proceed under milder reaction conditions.

Alternative Reagents and In-Situ Generation:

Traditional sulfonamide synthesis often relies on sulfonyl chlorides, which can be hazardous. Greener alternatives focus on the in-situ generation of these reactive intermediates from more stable precursors like thiols or disulfides. sci-hub.se Oxidants such as trichloroisocyanuric acid (TCCA) in water or a system of Oxone-KX (where X is Cl or Br) can be used for this transformation, avoiding the need for harsh chlorinating agents. sci-hub.se

Table 2: Application of Green Chemistry Principles to Sulfonamide Synthesis

Green Chemistry PrincipleApplication in Sulfonamide SynthesisExample/Reference
Use of Safer SolventsReplacing volatile organic solvents with water or PEG-400.Reaction of sulfonyl chlorides with amines in water with Na2CO3. sci-hub.se
Energy EfficiencySolvent-free synthesis via mechanochemistry (ball milling) at room temperature.Solvent-free sulfonylation of amines with arylsulfonyl chlorides. sci-hub.se
CatalysisEmploying reusable catalysts like ZnO-nanoparticles to improve efficiency and reduce waste.Chemo-selective solvent-free synthesis using a reusable ZnO catalyst. ekb.eg
Use of Renewable Feedstocks/Safer ReagentsIn-situ generation of sulfonyl chlorides from thiols/disulfides using greener oxidants.Oxidative chlorination using Trichloroisocyanuric acid (TCCA) in water. sci-hub.se

Iii. Mechanistic Investigations and Reactivity Profiles of 2 Cyanomethyl Benzene 1 Sulfonamide

Reaction Mechanisms of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org This inherent reactivity allows the nitrile moiety to participate in a variety of chemical transformations.

The electrophilic carbon of the nitrile group is a prime target for nucleophiles. This reaction is analogous to the nucleophilic addition to a carbonyl group, resulting in the formation of an intermediate imine anion. wikipedia.orguchicago.edu The stability of this intermediate is crucial for the subsequent reaction pathway. Various nucleophiles, including organometallic reagents and hydrides, can add to the nitrile group. For instance, Grignard reagents react with nitriles to form ketones after hydrolysis of the intermediate imine anion. nih.gov

Table 1: Nucleophilic Addition Reactions of the Nitrile Group

Nucleophile Intermediate Final Product (after hydrolysis)
Grignard Reagent (R'-MgX) Imine anion Ketone
Organolithium Reagent (R'-Li) Imine anion Ketone
Hydride (from LiAlH₄) Imine anion Primary amine
Hydroxide (B78521) ion (OH⁻) Imidate Carboxylic acid or Amide

This table presents generalized outcomes of nucleophilic additions to nitriles.

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. organic-chemistry.orgchesci.com The reaction proceeds through the nucleophilic addition of water to the nitrile carbon. organic-chemistry.org In an acidic medium, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. nih.govnumberanalytics.com The initially formed imidic acid then tautomerizes to the more stable amide. numberanalytics.com Further hydrolysis of the amide yields a carboxylic acid. numberanalytics.com

Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon, forming an imidate intermediate which, upon protonation, also yields an amide that can be further hydrolyzed to a carboxylic acid. numberanalytics.com

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). uchicago.eduresearchgate.net The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion which is then further reduced to a dianion. Subsequent quenching with water yields the primary amine. uchicago.edu Milder reducing agents can also be employed to achieve partial reduction to an aldehyde.

Nitriles are known to participate in cycloaddition reactions, serving as a 2π component to form heterocyclic rings. wikipedia.org A prominent example is the [3+2] cycloaddition with azides to form tetrazoles, or with nitrile oxides to generate oxadiazoles. researchgate.net These 1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles. beilstein-journals.org While specific studies on 2-(cyanomethyl)benzene-1-sulfonamide in this context are not prevalent, the nitrile group's inherent ability to act as a dipolarophile suggests its potential participation in such reactions. youtube.comorganicreactions.org The nitrile can also function as a dienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. organic-chemistry.orgchim.it

The reactivity of the nitrile group is significantly influenced by the electronic nature of its substituents. The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group. wikipedia.org In this compound, this group is positioned ortho to the cyanomethyl group. This electron-withdrawing effect, transmitted through the benzene (B151609) ring, is expected to increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted phenylacetonitrile. Conversely, electron-donating groups on the aromatic ring would decrease the electrophilicity of the nitrile carbon.

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) also exhibits distinct reactivity. The nitrogen atom possesses a lone pair of electrons, and the N-H protons are acidic, allowing for deprotonation to form a sulfonamidate anion. This anion can act as a nucleophile. The sulfonamide group is known to be relatively unreactive in itself but plays a significant role in directing the reactivity of the aromatic ring and influencing the properties of adjacent functional groups.

Studies have shown that the sulfonamide group is a meta-director in electrophilic aromatic substitution reactions. chim.it However, its primary influence in this compound is its strong electron-withdrawing nature, which activates the nitrile group as previously discussed. Furthermore, the sulfonamide moiety can participate in intermolecular interactions, such as hydrogen bonding, which can influence the molecule's physical properties and interactions with other molecules. youtube.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Protonation and Deprotonation Equilibria

The acidity of this compound is primarily associated with two sites: the sulfonamide nitrogen and the α-carbon of the cyanomethyl group.

Sulfonamide N-H Acidity : The hydrogen atom on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂). This effect is further influenced by substituents on the benzene ring. While specific pKa data for this compound is not readily available in the literature, studies on related 2,6-diarylbenzenesulfonamides show that substituents on adjacent aromatic rings can tune the acidity of the sulfonamide proton through space effects. sdu.dk For instance, electron-withdrawing groups on flanking aryl rings have been shown to lower the pKa of the sulfonamide N-H, making it more acidic. sdu.dk It is reasonable to infer that the cyanomethyl group at the ortho position, with its moderate electron-withdrawing character, would contribute to an increase in the acidity of the N-H proton compared to an unsubstituted benzenesulfonamide (B165840).

α-Carbon C-H Acidity : The methylene (B1212753) protons (-CH₂-) adjacent to the nitrile group (-CN) also exhibit acidic character. The strong electron-withdrawing resonance and inductive effects of the nitrile group stabilize the resulting carbanion upon deprotonation. This allows for the formation of a resonance-stabilized anion, making these protons susceptible to abstraction by a suitable base. The use of strong bases like lithium diisopropylamide (LDA) can facilitate this deprotonation, enabling further functionalization at the benzylic position.

N-Functionalization and Derivatization Reactions

The sulfonamide nitrogen is a key site for synthetic modification. These reactions typically proceed after deprotonation of the nitrogen to form a more nucleophilic sulfonamidate anion.

N-Alkylation and N-Arylation : The nitrogen atom of the sulfonamide can be functionalized through reactions like N-alkylation and N-arylation. For example, in a general procedure for remote C(sp³)–H heteroarylation, N-alkylsulfonamides are used as reactants. nih.gov This indicates that the nitrogen of the sulfonamide group can be readily alkylated to form N-alkylsulfonamides, which can then participate in further reactions.

Conversion to Other Functional Groups : Recent methodologies have demonstrated that the primary sulfonamide group can serve as a versatile synthetic handle for late-stage functionalization. One approach involves the conversion of the primary sulfonamide into an N-sulfonylimine, which can then be reduced to a sulfinate salt. chemrxiv.org These sulfinate intermediates are highly versatile and can be trapped with various electrophiles, such as methyl iodide to form methyl sulfones, or oxidized to sulfonic acids. chemrxiv.org Another strategy involves the photocatalytic generation of sulfonyl radicals from N-sulfonylimines, which can then be used in reactions like the hydrosulfonylation of alkenes. nih.gov These methods allow for the transformation of the relatively inert sulfonamide into a range of other valuable functional groups.

A summary of potential derivatization reactions is presented below.

Reaction TypeReagent/Catalyst ExampleProduct Type
N-AlkylationAlkyl Halide, BaseN-Alkylsulfonamide
N-ArylationAryl Halide, Pd or Cu catalystN-Arylsulfonamide
Conversion to SulfoneAldehyde, NHC catalyst, then Alkylating agentSulfone
HydrosulfonylationAldehyde, Photocatalyst, AlkeneAlkylsulfone

Stability and Transformation Pathways of the Sulfonamide Linkage

The carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds of the sulfonamide linkage are generally robust, contributing to the prevalence of this functional group in pharmaceuticals. chemrxiv.org However, under specific conditions, this linkage can undergo cleavage.

In mass spectrometry studies, protonated benzenesulfonamide derivatives have been shown to undergo fragmentation through cleavage of the S-N bond. researchgate.net This gas-phase reactivity, induced by collision, suggests a potential pathway for chemical degradation, although it requires significant energy input. More conventional synthetic methods for cleaving the sulfonamide bond often require harsh reductive or hydrolytic conditions, underscoring its general stability in typical synthetic and physiological environments.

Intermolecular and Intramolecular Interactions Governing Reactivity

Non-covalent interactions play a crucial role in the solid-state structure and can influence the reactivity of this compound.

Intermolecular Hydrogen Bonding : The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). In the solid state, sulfonamides frequently form strong intermolecular hydrogen bonds of the N-H···O=S type. nih.gov These interactions lead to the formation of dimers or extended polymeric chains in the crystal lattice, which can affect the molecule's physical properties and solubility. sdu.dk

Intramolecular Interactions : The ortho positioning of the cyanomethyl and sulfonamide groups allows for potential intramolecular interactions. Depending on the conformation, an intramolecular hydrogen bond could form between the sulfonamide N-H and the nitrogen of the cyano group, creating a six-membered ring structure. Furthermore, studies on related ortho-substituted sulfonamides have revealed the presence of intramolecular hydrogen bonds between a sulfonamide N-H and an ortho-carbonyl group, suggesting that similar stabilizing interactions are plausible. nih.gov Additionally, through-space NH–π interactions, where the N-H bond points towards an aromatic ring, have been observed in sterically crowded sulfonamides and can influence conformation and acidity. sdu.dk

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the reactivity of sulfonamides.

Conformational Analysis : DFT calculations are used to determine the preferred conformations of sulfonamide-containing molecules. For example, studies on N-phenylbenzenesulfonamides have shown they exist in synclinal conformations. nih.gov For this compound, calculations could predict the rotational barriers around the C-S and C-C bonds and the likelihood of intramolecular hydrogen bonding.

Reaction Mechanisms : Theoretical studies can elucidate complex reaction mechanisms. For instance, DFT calculations have been used to support the proposed mechanism of photocatalytic C(sp³)–H functionalization of sulfonamides, confirming the role of N-centered radicals as key intermediates in hydrogen atom transfer (HAT) processes. nih.gov Similarly, the mechanism of sulfonamide bond cleavage and subsequent rearrangements observed in mass spectrometry has been investigated using computational methods to map out the potential energy surfaces and identify the most favorable fragmentation pathways. researchgate.net These theoretical models are invaluable for understanding and predicting the chemical behavior of molecules like this compound.

Iv. Advanced Spectroscopic and Structural Characterization of 2 Cyanomethyl Benzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise atomic arrangement within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete and unambiguous assignment of all proton and carbon signals of 2-(Cyanomethyl)benzene-1-sulfonamide can be achieved.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms. The aromatic protons typically appear as a complex multiplet in the downfield region, owing to the deshielding effect of the benzene (B151609) ring. The chemical shifts are further influenced by the electron-withdrawing nature of the sulfonamide group and the cyanomethyl substituent. The methylene (B1212753) protons of the cyanomethyl group are expected to resonate as a singlet, with a chemical shift influenced by the adjacent cyano group and the aromatic ring. The protons of the sulfonamide (NH₂) group often present as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons 7.5 - 8.0 Multiplet
Methylene Protons (-CH₂CN) ~4.0 Singlet

The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. The aromatic carbons exhibit distinct signals in the downfield region, with their specific chemical shifts determined by the positions of the substituents. The quaternary carbon attached to the sulfonamide group and the one bearing the cyanomethyl group are typically deshielded. The carbon of the cyanomethyl group (-CH₂CN) and the nitrile carbon (-C≡N) will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic Carbons 125 - 140
Methylene Carbon (-CH₂CN) ~20 - 30

To definitively assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, which is particularly useful for assigning the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the cyanomethyl group and the benzene ring, as well as the position of the sulfonamide group relative to the cyanomethyl substituent.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and cyano functional groups. The N-H stretching vibrations of the sulfonamide group typically appear as two bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group give rise to strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C≡N stretching vibration of the cyano group is expected to be observed in the 2260-2240 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Table 3: Key Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretching (Sulfonamide) 3400 - 3200
C≡N Stretching (Nitrile) 2260 - 2240
S=O Asymmetric Stretching 1350 - 1300
S=O Symmetric Stretching 1160 - 1120

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The C≡N stretching vibration in this compound is expected to produce a strong and sharp signal in the Raman spectrum. The symmetric stretching of the S=O bonds and the breathing modes of the aromatic ring are also typically well-defined in Raman spectra. Comparing the FTIR and Raman spectra can aid in a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry of this compound, with a molecular formula of C₈H₈N₂O₂S and a molecular weight of approximately 196.23 g/mol , provides critical information about its molecular mass and fragmentation behavior under ionization. chemscene.com In a typical electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight.

The fragmentation of aromatic sulfonamides is well-documented and often involves characteristic losses. nih.govnih.gov A primary fragmentation pathway for these compounds is the extrusion of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.govresearchgate.net This process is often followed by rearrangement of the resulting fragment ion. The presence of the cyanomethyl group introduces additional fragmentation possibilities.

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

m/z Value (Proposed) Proposed Fragment Ion Proposed Neutral Loss
196[C₈H₈N₂O₂S]⁺-
132[C₈H₈N₂]⁺SO₂
117[C₇H₅N₂]⁺CH₂CN
91[C₇H₇]⁺SO₂NH₂
77[C₆H₅]⁺CH₂CNSO₂NH₂

This table is illustrative and based on general fragmentation patterns of related compounds.

The fragmentation pattern provides a fingerprint for the molecule, allowing for its identification and structural confirmation. The cleavage of the bond between the benzene ring and the sulfur atom is a common event, as is the fragmentation of the cyanomethyl side chain. nih.govlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The molecule contains a benzene ring, a sulfonamide group, and a nitrile group, all of which contribute to its UV absorption profile. The benzene ring is the primary chromophore, exhibiting characteristic π → π* transitions.

The substitution on the benzene ring influences the position and intensity of these absorption bands. The sulfonamide and cyanomethyl groups can act as auxochromes, modifying the absorption maxima (λmax) of the benzene chromophore. Typically, substituted benzenes show a strong absorption band (E-band) below 200 nm and a weaker band (B-band) in the region of 250-280 nm.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

Absorption Maximum (λmax) Molar Absorptivity (ε) Electronic Transition Chromophore
~220 nmHighπ → πBenzene Ring
~270 nmModerate to Lowπ → πBenzene Ring (B-band)

This table presents expected values based on the analysis of similar aromatic compounds.

Detailed computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can provide more precise predictions of the electronic transitions and their corresponding wavelengths. nih.gov These studies can help to assign the observed spectral bands to specific molecular orbital transitions. mkjc.in

X-ray Crystallography for Solid-State Structural Determination

Based on the crystal structures of similar small organic molecules and sulfonamide derivatives, this compound is likely to crystallize in a common crystal system such as monoclinic or orthorhombic. nih.govresearchgate.net The specific space group would be determined by the symmetry elements present in the crystal lattice. Common space groups for such compounds include P2₁/c for monoclinic systems and P2₁2₁2₁ for orthorhombic systems. mkjc.inresearchgate.net

Table 3: Postulated Crystallographic Parameters for this compound

Parameter Postulated Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
Z (molecules per unit cell)2 or 4

This table is a prediction based on crystallographic data of analogous compounds.

The solid-state structure of this compound will be significantly influenced by intermolecular interactions, particularly hydrogen bonding. The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (N-H) and acceptor (O=S=O). The nitrile group (-C≡N) can also act as a hydrogen bond acceptor.

It is anticipated that the molecules will form extensive hydrogen bonding networks. For instance, the N-H of the sulfonamide group of one molecule can form a hydrogen bond with one of the oxygen atoms of the sulfonamide group of a neighboring molecule. sdu.dk This can lead to the formation of chains or dimeric motifs. Additionally, weaker C-H···O and C-H···N interactions may further stabilize the crystal packing. nih.gov

The conformation of this compound in the crystal will be determined by the torsion angles between the benzene ring, the sulfonamide group, and the cyanomethyl side chain. The orientation of the sulfonamide group relative to the benzene ring is a key conformational feature. In many benzene sulfonamide derivatives, the plane of the O=S=O group is twisted with respect to the plane of the benzene ring. researchgate.net

V. Computational Chemistry and Theoretical Studies of 2 Cyanomethyl Benzene 1 Sulfonamide

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for molecular modeling. nih.gov DFT calculations for 2-(cyanomethyl)benzene-1-sulfonamide would likely be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or higher, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. mkjc.innih.gov

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

For this compound, this analysis would reveal the precise spatial orientation of the cyanomethyl group and the sulfonamide group relative to the benzene (B151609) ring. The results are typically presented in a table comparing theoretical values to experimental data if available from techniques like X-ray crystallography. mkjc.in

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is an illustrative example of how data from a DFT geometry optimization would be presented. The values are not based on an actual calculation for this specific molecule.

Parameter Bond/Angle Theoretical Value (Å or °)
Bond Lengths S-O1 1.43
S-O2 1.43
S-N 1.65
C-S 1.78
C-C (ring avg.) 1.39
C-CH₂ 1.51
CH₂-CN 1.47
C≡N 1.15
Bond Angles O-S-O 120.0
O-S-N 107.0
O-S-C 108.0

| Dihedral Angle | C1-C2-S-N | 65.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. ijnc.ir The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Analysis for this compound would involve calculating the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is found on electron-deficient areas. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Parameters This table illustrates how FMO data would be displayed. The values are hypothetical.

Parameter Value (eV)
HOMO Energy -6.95
LUMO Energy -1.20

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species. The map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack. rsc.orgresearchgate.net An MEP analysis of this compound would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen of the cyano group, identifying them as key sites for hydrogen bonding and electrophilic interactions.

Theoretical vibrational analysis calculates the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. By assigning calculated frequencies to specific vibrational modes (e.g., N-H stretch, S=O asymmetric stretch, C≡N stretch), this analysis helps to interpret experimental spectra and confirm the molecular structure. researchgate.net A theoretical vibrational spectrum for this compound would provide a list of characteristic frequencies and their corresponding atomic motions, aiding in its spectroscopic identification. researchgate.net

Table 3: Hypothetical Predicted Vibrational Frequencies This table is an example of predicted vibrational data. The values are for illustrative purposes only.

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch 3350
Aromatic C-H Stretch 3100
C≡N Stretch 2250
S=O Asymmetric Stretch 1340
S=O Symmetric Stretch 1160

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods also offer valuable insights.

Ab Initio Methods: These methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without using experimental data for parameterization. dntb.gov.ua They can be more computationally intensive but are often used for high-accuracy calculations or as a benchmark for DFT results. An ab initio study could be used to refine the geometric and electronic properties of this compound. nih.gov

Semi-Empirical Methods: Methods like AM1 and PM3 are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they are highly efficient for screening large molecules or exploring potential energy surfaces. These methods could be employed for a preliminary conformational analysis of this compound before undertaking more demanding DFT calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com While specific MD simulation studies focused exclusively on this compound are not detailed in the available research, the application of this technique to the broader class of sulfonamides demonstrates its utility. nih.govpeerj.com

Generally, MD simulations for a compound like this compound would involve creating a computational model of the molecule within a simulated environment, such as a solvent like water. peerj.com The simulation calculates the forces between atoms and their consequent movements, providing a trajectory of the molecule's dynamic behavior. youtube.com Such simulations are invaluable for several reasons:

Conformational Analysis: They can explore the different spatial arrangements (conformations) the molecule can adopt, identifying the most stable or energetically favorable shapes. researchgate.net

Solvent Effects: MD can model how the molecule interacts with surrounding solvent molecules, which is crucial for understanding its behavior in a solution.

Interaction with Biomolecules: In drug discovery, MD simulations are used to model the interaction between a small molecule and a biological target, like an enzyme or receptor. nih.govpeerj.com For sulfonamides, this includes studying binding modes, interaction energies, and the stability of the molecule-protein complex. nih.govpeerj.com For instance, MD simulations on other sulfonamides have been used to characterize binding sites and estimate interaction energies with enzymes. peerj.com

These simulations have become an indispensable tool for examining biomolecular structure and dynamics with atomic-scale resolution, aiding in fields from drug screening to materials science. youtube.com

Prediction of Reactivity and Reaction Energetics

The reactivity and energetic properties of this compound can be predicted using quantum chemical methods, most notably Density Functional Theory (DFT). nih.govnih.gov DFT is a robust computational method for simulating the electronic structure of organic compounds. nih.gov These theoretical calculations provide insight into the molecule's stability, electron distribution, and likely sites for chemical reactions.

A number of computational parameters are available for this compound, which help predict its physicochemical properties and behavior.

Table 1: Calculated Physicochemical Properties of this compound

Property Value Significance
Topological Polar Surface Area (TPSA) 83.95 Ų Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration.
LogP 0.40008 Measures the lipophilicity (fat-solubility) of the molecule, affecting its absorption and distribution.
Hydrogen Bond Acceptors 3 Indicates the number of sites that can accept a hydrogen bond, influencing solubility and binding.
Hydrogen Bond Donors 1 Indicates the number of sites that can donate a hydrogen bond, influencing interactions with other molecules.
Rotatable Bonds 2 Relates to the conformational flexibility of the molecule.

Data sourced from ChemScene. chemscene.com

Further predictions on reactivity are derived from analyzing several key quantum-chemical descriptors, which are commonly calculated for sulfonamide derivatives using DFT methods like B3LYP. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis : This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. nih.govmkjc.in A smaller energy gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution on the molecule's surface. mkjc.in It identifies electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites), thereby predicting how the molecule will interact with other reagents. mkjc.in

Natural Bond Orbital (NBO) Analysis : NBO analysis provides detailed insights into the bonding interactions within the molecule, such as intramolecular hydrogen bonding and charge delocalization, which can significantly influence molecular stability and conformation. nih.govmkjc.in

These computational approaches have been successfully applied to various sulfonamide derivatives to understand their structure-activity relationships, conformational preferences, and electronic properties, which are fundamental to predicting their chemical behavior. researchgate.netnih.govmdpi.com

Table 2: Key Quantum-Chemical Descriptors for Reactivity Prediction

Descriptor Definition Significance in Predicting Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Represents the ability to donate an electron. Higher energy indicates a better electron donor. nih.gov
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. nih.gov
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A key indicator of chemical stability. A large gap implies high stability and low reactivity. mkjc.in
MEP Surface A plot of the electrostatic potential on the molecule's surface. Identifies electron-rich (negative potential) and electron-poor (positive potential) sites, predicting regions for electrophilic and nucleophilic attack. mkjc.in

This table describes general parameters used in DFT studies on sulfonamides. nih.govmkjc.in

Analytical Methodologies for the Detection and Quantification of this compound

The accurate detection and quantification of chemical compounds are foundational to research and development, quality control, and safety assessment. For this compound, a benzenesulfonamide (B165840) derivative, a range of analytical techniques can be employed. While specific, validated methods for this particular compound are not extensively documented in publicly available literature, established methodologies for the analysis of sulfonamides provide a robust framework for its determination. This article explores the principal analytical techniques applicable to this compound, focusing on chromatographic and spectrophotometric methods, their validation, and application.

Analytical Method Development for 2 Cyanomethyl Benzene 1 Sulfonamide Detection and Quantification

The development of analytical methods for a compound like 2-(Cyanomethyl)benzene-1-sulfonamide is critical for ensuring its identity, purity, and concentration in various samples. The choice of method depends on factors such as the sample matrix, the required sensitivity, and the purpose of the analysis, whether for routine quality control or for trace-level detection in complex mixtures.

Chromatography is a cornerstone of modern analytical chemistry, offering high-resolution separation of compounds. For sulfonamides, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used techniques. wu.ac.th

HPLC is highly suitable for the analysis of non-volatile and thermally sensitive compounds like many sulfonamides. wu.ac.th A typical method for this compound would involve a reversed-phase (RP) approach.

Method Principles: In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, its polarity, influenced by the sulfonamide and cyanomethyl groups, will dictate its retention behavior.

Instrumentation and Conditions: A standard HPLC system would consist of a pump, an injector, a column oven, and a detector. A Photo-Diode Array (PDA) or UV-Vis detector is commonly used for sulfonamides, often set at a wavelength where the analyte exhibits maximum absorbance, such as 265 nm. wu.ac.th

A simple, reliable, and sensitive RP-HPLC method was developed for the quantitative determination of a related compound, 4-amino benzene (B151609) sulphonamide. wu.ac.th This method utilized a YMC-Triart C8 column with a gradient mobile phase and a flow rate of 1.0 mL/min. wu.ac.th Such a method could be adapted for this compound. The development would involve optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with pH modifiers like formic or acetic acid), flow rate, and column temperature to achieve optimal separation and peak shape. wu.ac.thnih.gov

Table 1: Illustrative RP-HPLC Parameters for Sulfonamide Analysis

Parameter Typical Setting
Column YMC-Triart C8 (250x4.6 mm, 5µm) or equivalent C18
Mobile Phase Gradient of Acetonitrile and Water (containing 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 25 °C
Detection PDA/UV at 265 nm

This table presents typical starting conditions for method development, based on established methods for similar sulfonamides. wu.ac.th

GC-MS offers high sensitivity and specificity, making it an excellent tool for both identification and quantification. mdpi.com While sulfonamides themselves can be thermally labile, derivatization can make them suitable for GC analysis. However, for compounds that are sufficiently volatile and stable, direct analysis is possible. researchgate.net

Method Principles: GC separates volatile compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. For benzenesulfonamide (B165840), the parent compound of this class, GC-MS has been used to confirm its presence by identifying its molecular ion peak. researchgate.net

Sample Preparation and Derivatization: For the analysis of polar compounds like sulfonamides in complex matrices such as urine or environmental samples, a sample preparation step involving liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the analyte and remove interferences. umich.edupreprints.org Derivatization, for instance with agents like pentafluoropropionic anhydride (B1165640) (PFPA), can improve the volatility and thermal stability of the analyte, leading to better chromatographic performance. umich.edu

Instrumentation and Conditions: A GC-MS system involves a gas chromatograph interfaced with a mass spectrometer. The choice of the capillary column is crucial for separation. A common approach involves splitless injection to enhance sensitivity for trace analysis. mdpi.com

Table 2: General GC-MS Parameters for Analysis of Organic Compounds

Parameter Typical Setting
GC Column Fused silica (B1680970) capillary column (e.g., 30m x 0.25mm ID, 0.25µm film)
Carrier Gas Helium at a constant flow rate
Injection Mode Splitless
Temperature Program Optimized temperature gradient (e.g., initial hold at 50°C, ramp to 300°C)
MS Ionization Electron Impact (EI) at 70 eV
MS Detection Mode Selected Ion Monitoring (SIM) for quantification or Full Scan for identification

This table outlines general parameters that would be optimized for the specific analysis of this compound. mdpi.com

UV-Visible spectrophotometry offers a simpler and more cost-effective method for quantification, although it is less specific than chromatographic techniques.

Method Principles: This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For this compound, its benzene ring and cyano group are chromophores that absorb UV radiation. A study on sulfacetamide (B1682645) sodium, another sulfonamide, demonstrated the utility of UV spectrophotometry for its quantification, with a linear relationship observed between absorbance and concentration. researchgate.net Another method for unsubstituted benzene sulfonamides involves a reaction with 7,7,8,8-tetracyanoquinodimethane (B72673) to produce a colored product that can be measured spectrophotometrically at 578 nm. preprints.org

Procedure: A standard solution of this compound would be prepared in a suitable solvent (e.g., methanol or water). The UV spectrum would be scanned to determine the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Method validation is a crucial step to ensure that an analytical method is suitable for its intended purpose. According to International Council for Harmonisation (ICH) guidelines, key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). wu.ac.th

Accuracy: Determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Recoveries for sulfonamide analysis are typically expected to be in the range of 85-115%. wu.ac.th

Precision: Assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD).

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) close to 0.999 is often considered indicative of good linearity. wu.ac.th

LOD and LOQ: The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 3: Example Validation Parameters from a Validated HPLC Method for a Sulfonamide Impurity

Validation Parameter Result
Linearity (Correlation Coefficient) 0.999
Accuracy (Recovery) 85% - 115%
Precision (RSD) < 15%
LOD 34.5–79.5 µg/kg
LOQ 41.3–89.9 µg/kg

These values are based on a validated method for sulfonamides in feed and serve as a benchmark for what would be expected for a validated method for this compound. nih.gov

Once a method is developed and validated, it can be applied to the analysis of research samples. This could include determining the purity of a synthesized batch of this compound, monitoring its stability under various conditions, or quantifying it in a complex matrix as part of a larger study. For instance, in drug discovery, such methods are essential to ensure the quality of the active pharmaceutical ingredient. wu.ac.th In environmental monitoring, these methods can be used to detect and quantify residues in samples like water or soil. mdpi.com The sample preparation step is critical in these applications to ensure that the matrix does not interfere with the analysis. This often involves extraction and clean-up procedures tailored to the specific sample type. preprints.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Cyanomethyl)benzene-1-sulfonamide, and what critical parameters influence reaction yield?

  • Methodological Answer : The synthesis typically involves reacting benzenesulfonyl chloride with a cyanomethyl-containing amine precursor. For example, analogous sulfonamide syntheses (e.g., methyl 2-(benzenesulfonamido)acetate) use a two-step protocol: (1) coupling benzene sulfonic acid derivatives with amines under basic conditions (pH ~8.0 adjusted with sodium carbonate) and (2) recrystallization from methanol to purify the product . Critical parameters include pH control to avoid hydrolysis of the sulfonyl chloride, reaction time (e.g., 30 minutes for initial coupling), and solvent choice for recrystallization .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths (e.g., S=O bonds ~1.43 Å) and intermolecular interactions (e.g., C–H···O or N–H···O hydrogen bonds) to confirm structural integrity .
  • RP-HPLC : Validates purity using a C18 column with UV detection (e.g., 254 nm) and a gradient mobile phase (acetonitrile/water with 0.1% trifluoroacetic acid) .
  • NMR/IR spectroscopy : ¹H NMR identifies cyanomethyl protons (~3.5–4.0 ppm), while IR confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

Q. How does the sulfonamide group in this compound contribute to its potential biological activity?

  • Methodological Answer : The sulfonamide group inhibits bacterial dihydropteroate synthase (DHPS), blocking folic acid biosynthesis. Structural analogs (e.g., 4-(1-hydroxyethyl)benzene-1-sulfonamide) show enhanced activity due to electron-withdrawing substituents (e.g., cyanomethyl) that stabilize enzyme interactions. Researchers should assay DHPS inhibition via spectrophotometric monitoring of dihydropteroate formation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products and improve scalability?

  • Methodological Answer :

  • By-product mitigation : Use excess amine precursor to drive the reaction to completion and reduce unreacted sulfonyl chloride. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Scalability : Replace batch reactions with flow chemistry for better heat and pH control. Pilot studies with 1,3-bis(cyanomethyl)benzene derivatives suggest flow systems improve yield by 15–20% .

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives like this compound?

  • Methodological Answer :

  • Data validation : Cross-reference bond lengths and angles with established sulfonamide structures (e.g., 3-(4-chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one, where S–N bonds average 1.63 Å ).
  • Dynamic vs. static disorder : Use low-temperature crystallography (100 K) to reduce thermal motion artifacts. For example, resolving rotational ambiguity in C10–C11 bonds requires refining occupancy factors in software like SHELXL .

Q. How can computational modeling predict the reactivity of the cyanomethyl group in this compound?

  • Methodological Answer :

  • QSAR/QSPR models : Train neural networks on datasets of sulfonamide derivatives (e.g., CC-DPS databases) to predict electrophilic reactivity of the cyanomethyl group. Parameters include Hammett σ constants and frontier molecular orbital energies .
  • Docking studies : Simulate interactions with DHPS (PDB: 7PV) to identify optimal substituent orientations. For example, the cyanomethyl group’s electron-withdrawing effect may enhance binding affinity by 2–3 kcal/mol .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of reactive intermediates .
  • Data Interpretation : Cross-validate crystallographic findings with spectroscopic data to address discrepancies in bond angles or hydrogen-bonding networks .
  • Biological Assays : Include positive controls (e.g., sulfamethoxazole) in DHPS inhibition studies to benchmark activity .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.